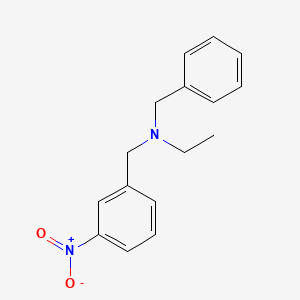
N-benzyl-N-(3-nitrobenzyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-(3-nitrobenzyl)ethanamine, also known as NBNE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a tertiary amine that contains both a benzyl and a nitrobenzyl group, which makes it a versatile molecule for different purposes.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-(3-nitrobenzyl)ethanamine has been used in various scientific research applications, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and depression. This compound has also been used as a tool to study the role of neurotransmitters and receptors in the brain, as well as their interactions with drugs.
Wirkmechanismus
The mechanism of action of N-benzyl-N-(3-nitrobenzyl)ethanamine is not fully understood, but it is believed to act as a modulator of neurotransmitter systems in the brain. It has been shown to bind to the serotonin transporter and inhibit its function, leading to an increase in serotonin levels in the brain. This compound has also been shown to have affinity for other neurotransmitter receptors, including dopamine and norepinephrine receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but it has been shown to have both stimulant and sedative effects on the central nervous system. This compound has been shown to increase locomotor activity in mice, indicating a stimulant effect. It has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting a potential therapeutic use for this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-benzyl-N-(3-nitrobenzyl)ethanamine in lab experiments is its versatility. It can be used in a variety of applications, including medicinal chemistry, drug discovery, and neuroscience. This compound is also relatively easy to synthesize and purify, making it accessible for researchers. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully considered when designing experiments.
Zukünftige Richtungen
There are several future directions for research involving N-benzyl-N-(3-nitrobenzyl)ethanamine. One area of interest is its potential as a drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action of this compound and its interactions with neurotransmitter systems in the brain. Additionally, the potential toxicity and side effects of this compound must be further explored to ensure its safety for human use.
Conclusion
In conclusion, this compound is a versatile chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been used in medicinal chemistry, drug discovery, and neuroscience research. This compound's mechanism of action and biochemical and physiological effects are still being studied, but it has shown potential as a drug candidate for the treatment of various diseases. While this compound has advantages for lab experiments, its potential toxicity and side effects must be carefully considered. Future research directions include exploring this compound's potential as a drug candidate and further understanding its interactions with neurotransmitter systems in the brain.
Synthesemethoden
The synthesis of N-benzyl-N-(3-nitrobenzyl)ethanamine involves the reaction of benzylamine with 3-nitrobenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a low temperature to prevent side reactions and ensure high yield. The resulting product is then purified by column chromatography to obtain pure this compound.
Eigenschaften
IUPAC Name |
N-benzyl-N-[(3-nitrophenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-17(12-14-7-4-3-5-8-14)13-15-9-6-10-16(11-15)18(19)20/h3-11H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZBAJPFRDZPMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B5855224.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5855244.png)
![3-{5-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5855255.png)
![ethyl (3-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-1H-indol-1-yl)acetate](/img/structure/B5855258.png)




![4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5855290.png)


